molecular formula C26H34N2O4 B6082010 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide

カタログ番号 B6082010
分子量: 438.6 g/mol
InChIキー: AHRXFUWNGMEZHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It is a synthetic compound that has shown promise in the treatment of various neurological disorders, including addiction, epilepsy, and cognitive impairment.

作用機序

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the inhibitory neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This increased inhibition is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to increasing GABA levels in the brain, this compound has been shown to increase the levels of other inhibitory neurotransmitters, such as glycine. This compound has also been shown to decrease the levels of excitatory neurotransmitters, such as glutamate. These effects are thought to contribute to the therapeutic effects of this compound in various neurological disorders.

実験室実験の利点と制限

One advantage of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide is its selectivity for GABA aminotransferase. This selectivity reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in preclinical studies.

将来の方向性

There are several future directions for research on 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more soluble formulations of this compound for use in preclinical studies. Additionally, further studies are needed to better understand the long-term effects of this compound on the brain and behavior.

合成法

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide can be synthesized using a multi-step process that involves the reaction of various intermediates. The first step involves the reaction of 3-methoxybenzaldehyde with cyclopentylmagnesium bromide to form 1-cyclopentyl-3-methoxybenzene. This intermediate is then reacted with piperidine to form 1-cyclopentyl-4-piperidinol, which is subsequently converted to this compound through a series of reactions involving acyl chlorides and amines.

科学的研究の応用

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide has been extensively studied in preclinical models of various neurological disorders. In animal models of addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse. In animal models of epilepsy, this compound has been shown to reduce seizure activity and improve cognitive function. In animal models of cognitive impairment, this compound has been shown to improve memory and learning.

特性

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(3-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4/c1-30-22-9-5-6-19(16-22)18-27-26(29)24-17-23(31-2)10-11-25(24)32-21-12-14-28(15-13-21)20-7-3-4-8-20/h5-6,9-11,16-17,20-21H,3-4,7-8,12-15,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRXFUWNGMEZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。